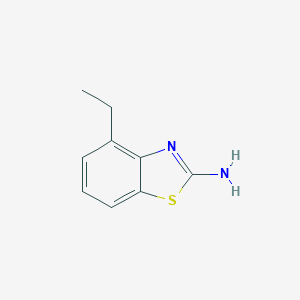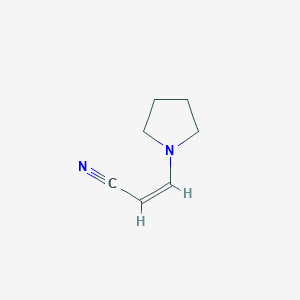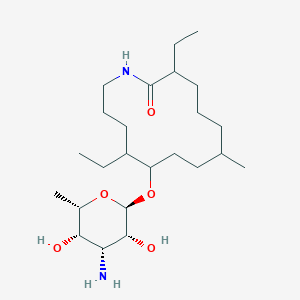
Fluvirucin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvirucin B1 is a natural product that has been found to exhibit potent antiviral activity against a variety of viruses, including influenza virus, HIV, and herpes simplex virus. This compound has generated considerable interest among researchers due to its potential as a therapeutic agent for the treatment of viral infections. In
Mécanisme D'action
The mechanism of action of Fluvirucin B1 is not fully understood. However, it is believed that this compound inhibits the activity of the viral polymerase complex, which is essential for viral replication. This results in the inhibition of viral replication and the reduction of viral load in infected cells.
Effets Biochimiques Et Physiologiques
Fluvirucin B1 has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, this compound has been found to exhibit anti-inflammatory and immunomodulatory properties. It has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fluvirucin B1 in lab experiments is its potent antiviral activity against a variety of viruses. This makes it a valuable tool for studying the mechanisms of viral replication and the development of new antiviral drugs. However, one limitation of using Fluvirucin B1 is its complex structure, which makes it difficult to synthesize in large quantities. This can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on Fluvirucin B1. One area of interest is the development of new synthetic methods to produce this compound in larger quantities. Another area of interest is the investigation of the anti-inflammatory and immunomodulatory properties of Fluvirucin B1, which could have implications for the treatment of autoimmune diseases. Finally, more research is needed to determine the potential of Fluvirucin B1 as a cancer therapeutic.
Méthodes De Synthèse
Fluvirucin B1 is a complex natural product that is difficult to synthesize. However, several synthetic approaches have been developed to produce this compound. The most commonly used method involves the use of a chiral auxiliary to control the stereochemistry of the molecule, followed by a series of chemical reactions to construct the complex ring system. Another method involves the use of a chiral pool, where a naturally occurring chiral molecule is used as a starting material for the synthesis. Both of these methods require a high degree of expertise and skill to produce Fluvirucin B1 in sufficient quantities for research purposes.
Applications De Recherche Scientifique
Fluvirucin B1 has been extensively studied for its antiviral activity against a variety of viruses. In particular, this compound has been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex. This makes Fluvirucin B1 a promising candidate for the development of new antiviral drugs. Other potential applications of Fluvirucin B1 include the treatment of HIV and herpes simplex virus infections.
Propriétés
Numéro CAS |
137428-64-9 |
|---|---|
Nom du produit |
Fluvirucin B1 |
Formule moléculaire |
C24H46N2O5 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C24H46N2O5/c1-5-17-11-8-14-26-23(29)18(6-2)10-7-9-15(3)12-13-19(17)31-24-22(28)20(25)21(27)16(4)30-24/h15-22,24,27-28H,5-14,25H2,1-4H3,(H,26,29)/t15?,16-,17?,18?,19?,20+,21+,22+,24-/m0/s1 |
Clé InChI |
MJDWUOZLTDXLJL-KFKPSDQKSA-N |
SMILES isomérique |
CCC1CCCNC(=O)C(CCCC(CCC1O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C)CC |
SMILES |
CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC |
SMILES canonique |
CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC |
Synonymes |
fluvirucin B1 fluvirucinin B1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



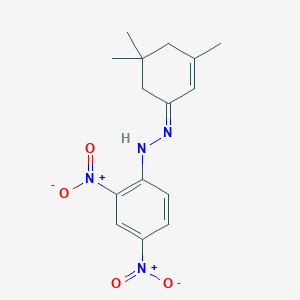
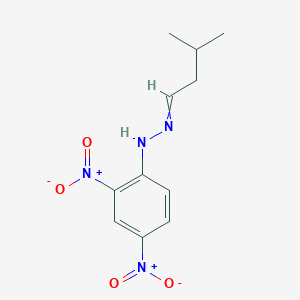
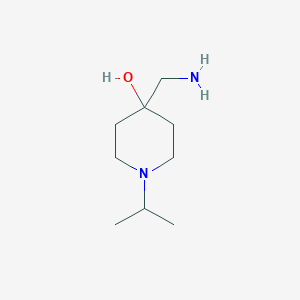
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
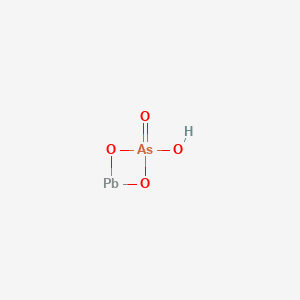
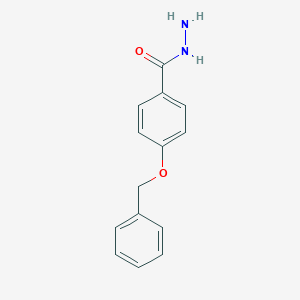
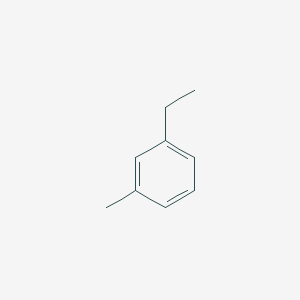
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
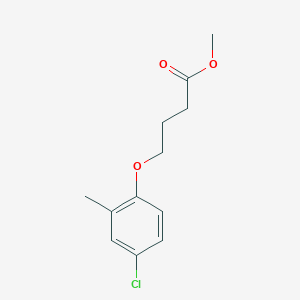
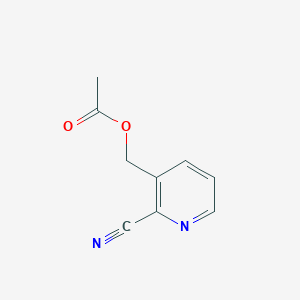
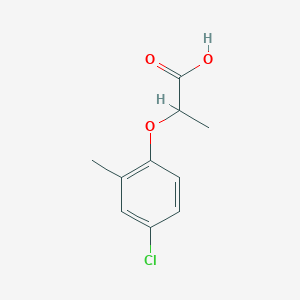
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
